molecular formula C13H15NO2 B8047872 1-(3-Cyano-4-isobutoxyphenyl)ethanone

1-(3-Cyano-4-isobutoxyphenyl)ethanone

Cat. No.: B8047872
M. Wt: 217.26 g/mol
InChI Key: VSNHMDQAWJYXIN-UHFFFAOYSA-N
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Description

1-(3-Cyano-4-isobutoxyphenyl)ethanone is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a phenyl ring substituted with a nitrile (cyano) group and an isobutoxy chain, is a key scaffold in the development of pharmacologically active molecules. This compound is of significant interest in the synthesis of xanthine oxidase inhibitors, which are a class of therapeutics used to treat conditions like hyperuricemia and gout . Researchers utilize this ketone intermediate in multi-step synthetic routes to construct more complex heterocyclic structures, such as thiazolecarboxylic acids found in established pharmaceutical agents . The compound serves as a critical building block, allowing for further functionalization and ring-forming reactions to explore structure-activity relationships. Its primary research value lies in drug discovery and development programs focused on metabolic diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHMDQAWJYXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 3 Cyano 4 Isobutoxyphenyl Ethanone

Established Synthetic Pathways and Precursors

The preparation of 1-(3-Cyano-4-isobutoxyphenyl)ethanone is predominantly achieved through multi-step synthetic routes, which offer flexibility in precursor selection and purification of intermediates. Two main strategies have been identified in the literature, starting from readily available chemical building blocks.

Multi-Step Synthesis Strategies

Two primary multi-step synthesis strategies for this compound have been established.

Route 1: Friedel-Crafts Acylation of an Isobutoxybenzonitrile Intermediate

This common pathway commences with a precursor such as 4-hydroxybenzonitrile or p-nitrobenzonitrile. The synthesis of the key intermediate, 4-isobutoxy-1,3-benzonitrile, is a crucial step. One approach involves the etherification of 4-hydroxybenzonitrile with isobutyl bromide to yield 4-isobutoxybenzonitrile, followed by cyanidation to introduce the second nitrile group.

The pivotal step in this route is the Friedel-Crafts acylation of 4-isobutoxy-1,3-benzonitrile. This reaction introduces the ethanone (B97240) (acetyl) group onto the aromatic ring. Typically, acetyl chloride or acetic anhydride is used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Route 2: Etherification of a Hydroxycyanoacetophenone Intermediate

An alternative strategy involves the initial formation of the acetophenone moiety followed by the introduction of the isobutoxy group. This route begins with the synthesis of 4-hydroxy-3-cyanoacetophenone. This intermediate can then be subjected to an etherification reaction with isobutyl bromide in the presence of a base to yield the final product, this compound. The synthesis of the precursor, 4-hydroxy-3-nitroacetophenone, has been documented, which can subsequently be converted to the desired 4-hydroxy-3-cyanoacetophenone.

Optimization of Reaction Parameters and Yields

The efficiency of these synthetic pathways is highly dependent on the optimization of various reaction parameters to maximize the yield and purity of this compound.

For the Friedel-Crafts acylation route, key parameters to optimize include:

Catalyst Loading: The molar ratio of the Lewis acid catalyst to the substrate is critical. While stoichiometric amounts are often used, catalytic amounts are desirable to minimize waste.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Common solvents for Friedel-Crafts acylation include nitrobenzene and carbon disulfide.

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

In the etherification pathway, the following parameters are crucial for optimization:

Base: The choice and amount of base used to deprotonate the phenolic hydroxyl group can affect the reaction rate and yield.

Solvent: Polar aprotic solvents are typically employed to facilitate the nucleophilic substitution reaction.

Temperature: Higher temperatures generally favor the reaction, but can also lead to side reactions if not properly controlled.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a central role in the synthesis of this compound, particularly in the Friedel-Crafts acylation step. Both metal-based and, more recently, organocatalytic methods are being explored to improve efficiency and sustainability.

Metal-Catalyzed Transformations

The Friedel-Crafts acylation is traditionally catalyzed by Lewis acids.

Catalyst TypeExamplesRole in Synthesis
Lewis Acids Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂)These catalysts activate the acylating agent (acetyl chloride or acetic anhydride), making it more electrophilic and facilitating the attack by the aromatic ring of 4-isobutoxy-1,3-benzonitrile.
Solid Acid Catalysts Zeolites (e.g., H-Beta, H-ZSM-5), ClaysThese heterogeneous catalysts offer advantages in terms of ease of separation, reusability, and reduced environmental impact compared to traditional Lewis acids. They provide acidic sites for the acylation reaction to occur. semanticscholar.orgboisestate.edu

The use of solid acid catalysts like zeolites represents a significant advancement, aligning with the principles of green chemistry by minimizing corrosive and hazardous waste streams associated with traditional Lewis acids. semanticscholar.orgboisestate.edu

Organocatalytic Methods

While specific applications of organocatalysis in the synthesis of this compound are not widely documented, the field of organocatalytic Friedel-Crafts reactions is an active area of research. Organocatalysts, which are small organic molecules, can offer mild reaction conditions and high selectivity. For the acylation of electron-rich aromatic systems, certain organic molecules can act as catalysts, although their application to the specific substrate requires further investigation.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, where several starting materials are combined in a single step, are a strategy to improve atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like nitrobenzene and carbon disulfide in Friedel-Crafts reactions with more benign alternatives is a primary goal. The exploration of solvent-free reaction conditions is also a significant area of interest.

Catalysis: The use of catalytic reagents in small amounts is preferred over stoichiometric reagents. The development of reusable heterogeneous catalysts, such as zeolites, is a key aspect of green synthetic design. semanticscholar.orgboisestate.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Minimizing the formation of waste products through optimized reaction conditions and the use of recyclable catalysts.

The shift from traditional Lewis acids to solid acid catalysts like zeolites in the Friedel-Crafts acylation step is a prime example of the implementation of green chemistry principles in the synthesis of aromatic ketones. semanticscholar.orgboisestate.edu

Solvent-Free Reactions

Solvent-free reactions, or solid-state reactions, offer significant environmental and economic advantages by eliminating the need for volatile and often toxic organic solvents. These reactions can lead to improved yields, reduced reaction times, and simplified purification processes. For the synthesis of aromatic ketones like this compound, a solvent-free approach could be envisioned through a Friedel-Crafts acylation of a suitable precursor, such as 2-isobutoxybenzonitrile, with an acetylating agent like acetyl chloride or acetic anhydride. The reaction could be catalyzed by a solid acid catalyst, such as zeolites or clays, which can be easily recovered and reused.

Illustrative Solvent-Free Acylation:

CatalystAcetylating AgentTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
Zeolite H-BEAAcetic Anhydride120285
Montmorillonite K-10Acetyl Chloride100380
Amberlyst-15Acetic Anhydride1102.582

This data is illustrative and based on typical results for solvent-free Friedel-Crafts acylations of similar aromatic compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govresearchgate.net The application of microwave irradiation can efficiently heat the reaction mixture, leading to faster reaction rates. The synthesis of this compound could potentially be accelerated using this technique. For instance, the etherification of 2-cyano-4-acetylphenol with isobutyl bromide to form the isobutoxy group, or the aforementioned Friedel-Crafts acylation, could be performed under microwave irradiation. nih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical):

Reaction StepMethodReaction TimeTemperature (°C)Hypothetical Yield (%)
EtherificationConventional Heating12 h8070
EtherificationMicrowave Irradiation15 min10090
Friedel-Crafts AcylationConventional Heating6 h9075
Friedel-Crafts AcylationMicrowave Irradiation10 min12088

This data is illustrative and highlights the potential advantages of microwave-assisted synthesis for analogous reactions.

Continuous Flow Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.govflinders.edu.au A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated reactor coil or a packed-bed reactor containing a catalyst. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. flinders.edu.aunih.gov For example, a multi-step synthesis could be telescoped into a continuous sequence without the need to isolate intermediates. nih.gov

Potential Continuous Flow Reaction Parameters:

Reaction StepReactor TypeCatalystTemperature (°C)Residence Time (min)Hypothetical Throughput (g/h)
NitrationMicroreactorH2SO4/HNO325250
EtherificationPacked-bedK2CO3100545
AcylationPacked-bedSolid Acid150340

This data is hypothetical and illustrates potential parameters for a continuous flow synthesis of the target compound or its precursors.

Novel and Emerging Synthetic Techniques

Photochemical Synthesis

Photochemical reactions utilize light energy to induce chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. nih.gov For the synthesis of aromatic ketones, photochemical approaches could involve photo-Fries rearrangements or photosensitized acylations. While direct photochemical synthesis of this compound has not been reported, the principles of photochemistry could be applied to generate precursors or analogous structures. For instance, a photosensitive protecting group could be used to control the regioselectivity of acylation on a related phenol (B47542) derivative.

Electrochemical Synthesis

Electrochemical synthesis offers a green and sustainable alternative to conventional methods by using electricity to drive chemical reactions, thereby reducing the need for stoichiometric reagents. acs.orgrsc.orgresearchgate.netacs.orgorganic-chemistry.org The synthesis of aromatic ketones can be achieved through electrochemical methods such as the electro-acylation of aromatic compounds. acs.orgrsc.org In a potential electrochemical route to this compound, 2-isobutoxybenzonitrile could be subjected to an electrochemical acylation using a suitable acetyl source in an undivided cell with a sacrificial anode. This method avoids the use of harsh Lewis acid catalysts typically employed in Friedel-Crafts reactions.

Biocatalytic Approaches to Analogous Structures

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility. elsevierpure.comadelphi.edumdpi.comnih.gov While a direct biocatalytic route to this compound is not established, enzymes could be employed for the synthesis of key precursors or analogous structures. For example, a lipase could be used for the regioselective acylation of a dihydroxybenzonitrile precursor. Furthermore, oxidoreductases could be explored for the selective oxidation of a corresponding secondary alcohol to the desired ketone. The application of biocatalysis in continuous flow systems is also a promising area for the efficient and sustainable production of fine chemicals. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 1 3 Cyano 4 Isobutoxyphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, for instance, between the methine and methylene (B1212753) protons of the isobutoxy group, and potentially long-range couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in connecting the isobutoxy group to the aromatic ring at the C4 position, the acetyl group to the C1 position, and the cyano group to the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. For example, it could reveal spatial proximity between the protons of the isobutoxy group and the aromatic ring.

A lack of published research means that no specific chemical shift and correlation data can be compiled into a table for 1-(3-Cyano-4-isobutoxyphenyl)ethanone.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique can identify the presence of different polymorphs (different crystal packing arrangements), which can have distinct physical properties. It would also provide information on the conformation of the molecule within the crystal lattice. Currently, no ssNMR data for this compound is publicly available.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.

IR Spectroscopy: This would be expected to show characteristic absorption bands for the cyano (C≡N) group, the carbonyl (C=O) of the ethanone (B97240) moiety, the C-O-C ether linkage of the isobutoxy group, and the various C-H and C=C bonds of the aromatic ring and alkyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Without experimental spectra, a table of vibrational frequencies and their assignments for this compound cannot be generated.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, and the resulting fragmentation pattern would be analyzed to further confirm the structure. Key expected fragmentation pathways would involve the loss of the acetyl group, cleavage of the isobutyl group, and other characteristic fragmentations. No detailed fragmentation analysis has been found in the searched literature.

X-ray Diffraction Analysis for Crystal Structure and Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It would also detail the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing. A search of crystallographic databases did not yield a structure for this compound.

Advanced Spectroscopic Techniques for Electronic Structure Probing

UV-Vis Absorption Spectroscopy: This technique would be used to study the electronic transitions within the molecule. The absorption maxima (λmax) would provide information about the conjugated π-system of the substituted benzene (B151609) ring. The cyano and acetyl groups, being electron-withdrawing, and the isobutoxy group, being electron-donating, would influence the energy of these transitions.

Fluorescence Spectroscopy: If the compound is fluorescent, emission and excitation spectra would provide further insights into its electronic structure and excited state properties. The quantum yield and lifetime of the fluorescence could also be determined.

Specific data on the electronic transitions of this compound are not available in the public domain.

Reactivity and Mechanistic Investigations of 1 3 Cyano 4 Isobutoxyphenyl Ethanone

Mechanistic Studies of Carbonyl Group Transformations (Ketone)

The ethanone (B97240) moiety of 1-(3-Cyano-4-isobutoxyphenyl)ethanone is a typical methyl ketone, and its carbonyl group is a primary site for nucleophilic attack and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. google.com This allows for nucleophilic addition reactions, a fundamental transformation of ketones. For instance, Grignard reagents can attack the carbonyl carbon to form a tertiary alcohol after an acidic workup. researchgate.net The general mechanism involves the nucleophilic attack of the Grignar reagent on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated.

Another significant nucleophilic addition is the reaction with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride to yield a secondary alcohol. These reactions proceed via the transfer of a hydride ion to the carbonyl carbon.

Condensation and Cyclization Reactions

The ketone functionality can undergo condensation reactions with various reagents. A notable example is the Knoevenagel condensation, where the ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov For instance, reaction with malononitrile (B47326) would lead to the formation of a new carbon-carbon double bond.

Furthermore, the ketone can be a precursor in cyclization reactions to form heterocyclic systems. For example, in the synthesis of certain thiazole (B1198619) derivatives, a related compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, undergoes reactions that could be conceptually applied here. cjph.com.cn The ketone could react with a suitable sulfur-containing nucleophile and an amine source to construct a thiazole ring, a core structure in many pharmaceuticals.

Reactivity Studies of the Nitrile (Cyano) Group

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition.

Hydrolysis and Reduction Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. beilstein-journals.org The reaction proceeds through an amide intermediate. beilstein-journals.org In the context of synthesizing molecules like Febuxostat, the hydrolysis of a nitrile to a carboxylic acid is a key step. newdrugapprovals.org For example, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid is formed by the hydrolysis of the corresponding nitrile. newdrugapprovals.org

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. derpharmachemica.com The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. google.com

Reaction Reagent Product Reference
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid beilstein-journals.org
ReductionLiAlH₄, then H₂OPrimary Amine derpharmachemica.com
ReductionH₂/Raney NickelPrimary Amine derpharmachemica.com

Cycloaddition Reactions Involving the Nitrile

While direct cycloaddition to the nitrile of this compound is not extensively documented, nitriles, in general, can participate in cycloaddition reactions. For instance, nitrile oxides, which can be generated from corresponding aldoximes, undergo 1,3-dipolar cycloadditions with alkenes to form isoxazolines. nih.govgoogle.com The synthesis of Febuxostat intermediates sometimes involves the conversion of a formyl group to a nitrile via an oxime intermediate, highlighting the accessibility of precursors for such cycloadditions. nih.gov

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution Studies

The benzene (B151609) ring of this compound is substituted with an acetyl group, a cyano group, and an isobutoxy group. These substituents direct further substitution on the ring and influence its reactivity. The acetyl and cyano groups are electron-withdrawing and meta-directing, while the isobutoxy group is electron-donating and ortho-, para-directing.

Given the substitution pattern, the positions ortho and para to the isobutoxy group are activated towards electrophilic aromatic substitution. However, one ortho position is blocked by the cyano group, and the para position is occupied by the acetyl group. This leaves the remaining ortho position as the most likely site for electrophilic attack.

Nucleophilic aromatic substitution (SNA) on this ring is also a possibility, particularly at the position bearing the cyano group, as it is activated by the electron-withdrawing nature of both the cyano and acetyl groups. chemicalbook.com For a nucleophilic aromatic substitution to occur, a good leaving group would typically be required at the position of attack. In the synthesis of related compounds, transformations often involve the modification of the existing substituents rather than direct substitution on the ring itself. biosynth.com

Investigations into the Ether Linkage Reactivity

The ether linkage in this compound is a focal point of its chemical reactivity. The stability of the isobutoxy group is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of a cyano group and an acetyl group, both of which are electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but also influences the reactivity of the ether bond.

The cleavage of aryl ethers typically proceeds under harsh conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). pearson.compressbooks.pubmasterorganicchemistry.com The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl group and the stability of the potential carbocation intermediate. masterorganicchemistry.comlibretexts.orgwikipedia.org For this compound, the isobutyl group is a primary alkyl group, which would generally favor an S(_N)2 mechanism. pressbooks.publibretexts.org In this pathway, the protonated ether is attacked by a nucleophile (e.g., a halide ion) at the less sterically hindered carbon of the isobutyl group. pressbooks.pub

However, the aryl C-O bond is generally strong and not easily cleaved due to the sp² hybridization of the aromatic carbon and resonance stabilization. Aryl alkyl ethers typically cleave to yield a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org In the case of this compound, acidic cleavage would be expected to produce 1-(3-Cyano-4-hydroxyphenyl)ethanone and isobutyl halide.

The presence of electron-withdrawing groups can affect the reaction rate. While they decrease the electron density on the ether oxygen, making it a weaker base and thus less readily protonated, they also make the aromatic ring a better leaving group. Studies on related compounds, such as impurities in the synthesis of Febuxostat, provide context for the stability and reactivity of this moiety under various conditions. pharmtech.comderpharmachemica.com

Kinetic and Thermodynamic Aspects of Key Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the available literature. However, general principles of ether cleavage reactions can be applied to understand the factors influencing the reaction rates and equilibria.

The kinetics of acid-catalyzed ether cleavage are dependent on several factors, including the concentration of the acid, the nature of the nucleophile, temperature, and the structure of the ether itself. fiveable.me For an S(_N)2-type cleavage of the isobutoxy group, the rate law would likely be second order, depending on the concentrations of both the protonated ether and the nucleophile.

Table 1: Hypothetical Kinetic Parameters for Acid-Catalyzed Ether Cleavage

ParameterExpected Influence on Reaction Rate
[Acid] Increases the concentration of the protonated ether, thus increasing the rate.
Nucleophilicity of Anion A stronger nucleophile (e.g., I⁻ > Br⁻ > Cl⁻) will lead to a faster reaction. wikipedia.org
Temperature Increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy.
Steric Hindrance Increased steric hindrance around the ether linkage would decrease the rate of an S(_N)2 attack.

Table 2: Estimated Thermodynamic Data for a Representative Aryl Ether Cleavage

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)
Ar-O-R + HX → Ar-OH + R-X-20 to -40+10 to +30Generally negative

Note: These are estimated values for a typical aryl alkyl ether cleavage and not specific to this compound. The actual values would be influenced by the specific substituents on the aromatic ring.

Elucidation of Reaction Pathways using Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While no specific isotopic labeling studies on this compound were found in the searched literature, we can hypothesize how such experiments could be designed to investigate the mechanism of its ether linkage cleavage.

To distinguish between an S(_N)1 and S(_N)2 mechanism for the cleavage of the isobutyl group, one could synthesize the ether with an ¹⁸O-labeled oxygen atom.

Hypothetical Isotopic Labeling Study:

Synthesis of Labeled Compound: Synthesize this compound using H₂¹⁸O in a step that introduces the ether oxygen.

Cleavage Reaction: Subject the ¹⁸O-labeled ether to cleavage conditions (e.g., refluxing with HBr).

Product Analysis: Analyze the distribution of the ¹⁸O label in the products, 1-(3-Cyano-4-hydroxyphenyl)ethanone and isobutyl bromide, using mass spectrometry.

Expected Outcomes and Mechanistic Interpretation:

MechanismExpected Location of ¹⁸O Label
S(_N)2 The ¹⁸O label would be found exclusively in the 1-(3-Cyano-4-hydroxyphenyl)ethanone product, as the C-O bond between the isobutyl group and the oxygen is broken.
S(_N)1 If a carbocation were to form from the isobutyl group (less likely for a primary alkyl group), the ¹⁸O would still primarily remain with the phenol. However, if any scrambling or rearrangement were to occur, isotopic labeling would provide definitive evidence.

Furthermore, deuterium (B1214612) labeling of the isobutyl group could be used to study the kinetic isotope effect (KIE). nih.gov For example, comparing the rate of cleavage of the deuterated versus the non-deuterated compound could provide insights into whether C-H bond breaking is involved in the rate-determining step, which could be relevant if elimination pathways (E1 or E2) are competing with substitution. libretexts.org

Derivatization and Analog Synthesis of 1 3 Cyano 4 Isobutoxyphenyl Ethanone

Design Principles for Structural Analogues and Libraries

The design of structural analogues and chemical libraries originating from 1-(3-Cyano-4-isobutoxyphenyl)ethanone is guided by the principles of medicinal chemistry and the desire to explore structure-activity relationships (SAR). The core scaffold of this compound presents three primary vectors for modification: the aromatic ring, the ketone moiety, and the nitrile group.

Key design principles include:

Isosteric and Bioisosteric Replacements: The nitrile group can be replaced by other electron-withdrawing groups such as a nitro group or a trifluoromethyl group to modulate electronic properties and metabolic stability. The isobutoxy group can be varied in terms of chain length, branching, or replaced with other alkoxy groups to probe the hydrophobic pocket of a target protein.

Scaffold Hopping: While maintaining key pharmacophoric features, the central phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new intellectual property space and improve physicochemical properties.

Functional Group Interconversion: The ketone and nitrile functionalities are particularly amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel heterocyclic systems. This approach is fundamental to creating libraries with a high degree of structural diversity.

Privileged Structures: The substituted phenyl ring can be considered a "privileged structure" in medicinal chemistry, and its derivatization can lead to compounds with a higher probability of biological activity.

The systematic application of these principles allows for the generation of focused or diverse chemical libraries, enabling the exploration of the chemical space around the this compound core.

Synthesis of Modified Aromatic Ring Derivatives

Modifications to the aromatic ring of this compound can introduce new substituents or alter the core scaffold, profoundly influencing the molecule's properties.

Electrophilic aromatic substitution reactions on the activated phenyl ring are plausible synthetic routes. However, the existing substituents will direct incoming electrophiles to specific positions. The isobutoxy group is an ortho-, para-director, while the acetyl and cyano groups are meta-directors. Given the substitution pattern, the position ortho to the isobutoxy group and meta to the acetyl and cyano groups is the most likely site for further substitution.

Table 1: Potential Aromatic Ring Modifications

Modification Type Reagents and Conditions Potential Product
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃ Introduction of a bromine or chlorine atom on the aromatic ring.
Nitration HNO₃/H₂SO₄ Introduction of a nitro group, which can be further reduced to an amine.

It is important to note that the reactivity of the aromatic ring is influenced by the combination of activating (isobutoxy) and deactivating (cyano, acetyl) groups. nih.gov

Chemical Modifications of the Ketone Moiety

The ketone group in this compound is a versatile handle for a wide array of chemical transformations. studyraid.com These modifications are crucial for building more complex molecules and introducing new functionalities.

Key transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a chiral center, opening the door for stereoselective synthesis. mdpi.com

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) can yield the corresponding amine derivative.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.

Condensation Reactions: The ketone can undergo aldol (B89426) condensation with other carbonyl compounds or Claisen-Schmidt condensation with aldehydes to form α,β-unsaturated ketones. science.gov

Formation of Heterocycles: The ketone is a key precursor for the synthesis of various heterocyclic systems. A prominent example is the reaction with ethyl 2-chloroacetoacetate and a sulfur source to form a thiazole (B1198619) ring, a core reaction in the synthesis of Febuxostat. google.com This transformation underscores the significance of the ketone moiety in building complex drug scaffolds.

Table 2: Representative Modifications of the Ketone Moiety

Reaction Type Reagents Product Functional Group
Reduction NaBH₄ Secondary Alcohol
Grignard Reaction R-MgBr Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene

Transformations and Modifications of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other functionalities, significantly expanding the chemical diversity of derivatives. numberanalytics.comnih.gov

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. numberanalytics.com This introduces a key acidic functional group.

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with LiAlH₄ can convert the nitrile to a primary amine. This introduces a basic center and a site for further derivatization.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry. numberanalytics.com

Conversion to Thioamide: The nitrile can be converted to a thioamide by reaction with hydrogen sulfide (B99878) or Lawesson's reagent. nih.gov This thioamide is a key intermediate in the synthesis of certain thiazole derivatives. google.com

Table 3: Key Transformations of the Nitrile Group

Reaction Type Reagents Resulting Functional Group
Hydrolysis (complete) H₃O⁺, heat Carboxylic acid
Hydrolysis (partial) H₂O₂, base Amide
Reduction H₂, Raney Ni or LiAlH₄ Primary amine
Tetrazole formation NaN₃, NH₄Cl Tetrazole

Exploration of New Chemical Linkages and Scaffolds from this compound

The combination of reactive functional groups in this compound allows for the construction of novel chemical linkages and scaffolds through intramolecular or multi-component reactions.

For instance, the ketone and nitrile groups can be involved in tandem reactions to create fused heterocyclic systems. The synthesis of pyridine (B92270) and thiophene (B33073) derivatives often utilizes precursors with similar functionalities. ajol.info The presence of the acetyl group allows for the generation of an enolate, which can participate in various C-C bond-forming reactions.

The synthesis of bipyridine derivatives, for example, can be achieved through multi-component reactions involving a ketone, an aldehyde, and a source of ammonia. nih.gov By strategically choosing reaction partners, a diverse range of new scaffolds can be accessed from the parent molecule.

Stereoselective Synthesis of Chiral Derivatives

The prochiral nature of the ketone in this compound makes it an ideal substrate for stereoselective synthesis, leading to the formation of chiral alcohols with high enantiomeric excess. nih.gov This is of paramount importance in the development of chiral drugs, where often only one enantiomer is biologically active.

Methods for stereoselective reduction of the ketone include:

Chiral Reducing Agents: The use of chiral boranes, such as those derived from α-pinene (e.g., Alpine-Borane), can achieve asymmetric reduction. thieme-connect.de

Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ru, Rh) complexed with chiral ligands can catalyze the enantioselective hydrogenation of the ketone.

Biocatalysis: Ketoreductases (KREDs) from various microorganisms are highly efficient and stereoselective catalysts for the reduction of prochiral ketones to chiral alcohols. nih.govrsc.orgresearchgate.net Different enzymes can produce either the (R)- or (S)-enantiomer, providing access to both stereoisomers. tandfonline.com

The resulting chiral alcohol can then be used as a stereodefined building block for the synthesis of more complex chiral molecules. Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions at other positions of the molecule. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Febuxostat
Alpine-Borane
Sodium borohydride
Lithium aluminum hydride
Sodium cyanoborohydride
Ethyl 2-chloroacetoacetate
Potassium thiocyanate
Lawesson's reagent
Sodium azide

Computational and Theoretical Insights into this compound Remain Elusive

Despite its role as a key intermediate in the synthesis of the gout medication Febuxostat, a comprehensive computational and theoretical understanding of the chemical compound this compound is currently not available in published scientific literature. Extensive searches for dedicated studies on this molecule have not yielded the specific data required to detail its electronic structure, conformational landscape, or reactivity through computational chemistry methods.

The synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, involves several chemical transformations where this compound can be a precursor. hakon-art.comderpharmachemica.compharmtech.comcjph.com.cn The characterization and control of impurities related to the synthesis of Febuxostat are documented, highlighting the importance of understanding the chemistry of its intermediates. derpharmachemica.compharmtech.com However, this body of research focuses primarily on synthetic pathways and the identification of process-related impurities rather than in-depth theoretical analyses of the intermediates themselves.

Computational chemistry and theoretical studies are powerful tools for elucidating the fundamental properties of molecules. researchgate.net For a compound like this compound, such studies would typically involve:

Quantum Chemical Calculations: These calculations could provide insights into the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis: This would involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap of which is a crucial indicator of chemical reactivity and stability.

Electrostatic Potential Surfaces (ESP): ESP maps would reveal the charge distribution within the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is fundamental to predicting intermolecular interactions.

Atomic Charges and Bond Orders: These parameters would offer a quantitative measure of the electronic environment of each atom and the strength of the chemical bonds within the molecule.

Conformational Analysis and Potential Energy Surface Mapping: These studies would explore the different spatial arrangements (conformations) of the molecule and their relative energies, identifying the most stable structures.

Prediction and Elucidation of Reaction Mechanisms and Transition States: Computational methods could be employed to model the reaction pathways involving this intermediate, identifying the transition states and calculating the activation energies, thereby providing a deeper understanding of the reaction kinetics and mechanisms.

Molecular Dynamics Simulations: These simulations could be used to study the behavior of the molecule in different solvent environments, providing insights into solvation effects and intermolecular interactions over time.

Unfortunately, specific data pertaining to these computational analyses for this compound are absent from the available scientific record. While there are numerous reports on the synthesis of Febuxostat and its analogues, hakon-art.comderpharmachemica.compharmtech.comcjph.com.cnnih.govresearchgate.netgoogle.comppj.org.ly and general discussions on the utility of computational methods in chemistry, researchgate.net the specific theoretical investigation of this key intermediate has not been published.

The absence of this information limits a full, molecular-level understanding of the reactivity and properties of this compound. Future computational studies would be invaluable in providing a theoretical framework to complement the existing synthetic knowledge and could potentially aid in optimizing the synthesis of Febuxostat and related pharmaceutical compounds.

Computational Chemistry and Theoretical Studies of 1 3 Cyano 4 Isobutoxyphenyl Ethanone

Theoretical Spectroscopy: Simulation of NMR, IR, and UV-Vis Spectra

Theoretical spectroscopy utilizes quantum chemical calculations to predict the spectral properties of a molecule. These simulations provide deep insights into the molecule's electronic structure, vibrational modes, and magnetic shielding, which are directly related to experimentally obtained UV-Vis, IR, and NMR spectra. Density Functional Theory (DFT) is a cornerstone method for these simulations, offering a balance between accuracy and computational cost. For 1-(3-Cyano-4-isobutoxyphenyl)ethanone, a combination of DFT and Time-Dependent DFT (TD-DFT) would be employed to simulate its various spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:

Theoretical NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researchgate.net This process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The resulting data would predict the chemical shift for each unique proton and carbon atom in this compound, aiding in the assignment of complex experimental spectra. For instance, distinct chemical shifts would be predicted for the aromatic protons, the acetyl group protons, and the protons of the isobutoxy chain.

Interactive Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound (Note: The following data are illustrative of the format and type of results expected from a computational study. Specific values are not available in published literature.)

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹³CCarbonyl (C=O)Data not available in published literature
¹³CCyano (C≡N)Data not available in published literature
¹³CAromatic C-OData not available in published literature
¹³CAromatic C-C=OData not available in published literature
¹³CAromatic C-CNData not available in published literature
¹³CAromatic C-HData not available in published literature
¹³CAcetyl CH₃Data not available in published literature
¹³CIsobutoxy CH₂Data not available in published literature
¹³CIsobutoxy CHData not available in published literature
¹³CIsobutoxy CH₃Data not available in published literature
¹HAromatic HData not available in published literature
¹HAcetyl CH₃Data not available in published literature
¹HIsobutoxy CH₂Data not available in published literature
¹HIsobutoxy CHData not available in published literature
¹HIsobutoxy CH₃Data not available in published literature

Infrared (IR) Spectroscopy Simulation:

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization using a method like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), a frequency calculation is performed. researchgate.net This computation determines the normal modes of vibration. Each mode has a specific frequency and intensity, which correspond to the peaks in an IR spectrum.

For this compound, key predicted vibrational modes would include the stretching frequencies of the carbonyl group (C=O), the cyano group (C≡N), the aromatic C-C bonds, and the C-O ether linkage. These theoretical calculations are crucial for assigning experimental IR bands to specific molecular motions.

Interactive Table 2: Predicted Principal IR Vibrational Frequencies for this compound (Note: The following data are illustrative. Specific values are not available in published literature.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡NStretchingData not available in published literature
C=OStretchingData not available in published literature
C-H (Aromatic)StretchingData not available in published literature
C-H (Aliphatic)StretchingData not available in published literature
C-O (Ether)StretchingData not available in published literature
C-C (Aromatic)StretchingData not available in published literature

UV-Visible (UV-Vis) Spectroscopy Simulation:

The simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic transition energies and oscillator strengths from the ground state to various excited states. The calculated transition with the highest oscillator strength corresponds to the maximum absorption wavelength (λmax) in the UV-Vis spectrum. These calculations can reveal the nature of electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule, like the cyanophenyl ketone system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. researchgate.netmdpi.com The fundamental goal is to establish a correlation between molecular descriptors (numerical representations of molecular structure) and an intrinsic property of interest. researchgate.net

For this compound, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or the n-octanol/water partition coefficient (logP). The process involves several key steps:

Dataset Collection: A training set of diverse molecules, typically including aromatic ketones and related structures with known experimental property values, would be assembled. researchgate.netmdpi.com

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometric, or quantum-chemical descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), a mathematical equation is generated that links a subset of the most relevant descriptors to the property being modeled. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds not used in the model's creation. mdpi.com

A hypothetical QSPR model for predicting a property of this compound would allow for rapid estimation of its characteristics without the need for experimental measurement.

Interactive Table 3: Example of a QSPR Model for a Hypothetical Property (Note: This table is a generic illustration of a QSPR model's structure.)

PropertyModel Equation (Example)Key Descriptors
Boiling PointBP = c₀ + c₁(MW) + c₂(TPSA) + c₃(logP)Molecular Weight (MW), Topological Polar Surface Area (TPSA), Partition Coefficient (logP)
SolubilitylogS = c₀ + c₁(logP) + c₂(HBD)Partition Coefficient (logP), Hydrogen Bond Donors (HBD)
Acidity (pKa)pKa = c₀ + c₁(ESP) + c₂(LUMO)Electrostatic Potential (ESP), Lowest Unoccupied Molecular Orbital Energy (LUMO)

While specific computational data for this compound is not currently available, the established methodologies of theoretical spectroscopy and QSPR modeling provide a robust framework for its future investigation, promising valuable insights into its chemical nature.

Synthetic Utility and Applications of 1 3 Cyano 4 Isobutoxyphenyl Ethanone As a Chemical Intermediate

Role in the Total Synthesis of Complex Organic Molecules

The strategic placement of a ketone, a nitrile, and an ether linkage on a benzene (B151609) ring makes 1-(3-Cyano-4-isobutoxyphenyl)ethanone a versatile precursor in multi-step organic synthesis.

As a Building Block for Natural Product Synthesis

Currently, there is limited direct evidence in peer-reviewed literature detailing the use of this compound as a key building block in the total synthesis of natural products. The synthesis of natural products often involves the use of chiral pools or readily available starting materials that can be elaborated into complex structures. While the functional groups of this compound could theoretically be incorporated into a natural product scaffold, specific examples of such applications are not prominently reported.

Intermediate in the Synthesis of Advanced Chemical Structures

The primary documented role of this compound is as an intermediate in the synthesis of advanced chemical structures, particularly those related to pharmaceuticals. It serves as a precursor in the synthesis of certain heterocyclic compounds that are impurities in the production of active pharmaceutical ingredients (APIs). For instance, it is implicated in the synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, a known impurity of the drug Febuxostat. Febuxostat is a xanthine (B1682287) oxidase inhibitor used in the management of hyperuricemia and gout.

The synthesis of such complex molecules often begins with simpler, functionalized benzene derivatives. Patent literature describes the synthesis of related structures, such as 3-cyano-4-isobutoxy-thiobenzamide, as a key intermediate for Febuxostat (TEI-6720). google.com The synthesis pathways often start from materials like p-nitrobenzonitrile and involve steps to introduce the cyano and isobutoxy groups onto the benzene ring. google.com While not always the direct starting material, the this compound scaffold is a crucial component of these more complex molecules.

Precursor for Heterocyclic Compounds and Diverse Chemical Scaffolds

The functional groups present in this compound make it a suitable precursor for a variety of heterocyclic compounds. The ketone can undergo condensation reactions, while the cyano group can participate in cyclization reactions or be transformed into other functional groups like amides or carboxylic acids.

Patent documents outline the synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid, a key structure related to Febuxostat, starting from precursors that build the 3-cyano-4-isobutoxyphenyl moiety. google.com One of the key steps involves the reaction of a thioamide derivative with a chloroacetoacetate to form the thiazole (B1198619) ring. google.com This highlights the utility of the 3-cyano-4-isobutoxyphenyl scaffold in constructing five-membered heterocyclic rings containing sulfur and nitrogen.

The general reactivity of acetophenones and benzonitriles suggests that this compound could potentially be used to synthesize a range of other heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles, through reactions with appropriate binucleophiles. However, specific research findings detailing these applications for this particular compound are not widely available.

Utilization in Materials Science Research as a Monomer or Structural Unit

The application of this compound in materials science is an area with limited specific research findings. However, the properties of its functional groups suggest potential uses.

Incorporation into Polymer Architectures

In principle, the structure of this compound lends itself to being a monomer or a precursor to a monomer for polymerization reactions. The ketone functionality could be a site for polymerization, or the molecule could be chemically modified to introduce polymerizable groups like vinyl or acrylic moieties. The presence of the polar cyano group could influence the properties of a resulting polymer, such as its solubility, thermal stability, and dielectric constant. Despite this potential, there are no prominent studies demonstrating the incorporation of this compound into polymer architectures.

Role in the Design of Functional Materials

The design of functional materials often relies on molecules with specific electronic and structural properties. The combination of an electron-withdrawing cyano group and an electron-donating isobutoxy group on the aromatic ring of this compound could give rise to interesting optical or electronic properties, such as nonlinear optical activity or liquid crystalline behavior. A study on the thermochemistry of substituted acetophenones, including cyano-acetophenones, provides data on their physical properties which is fundamental for their potential application in materials science. researchgate.net However, dedicated research on the role of this compound in the design of functional materials has not been extensively reported.

Information regarding the synthetic utility of this compound in the development of novel ligands and coordination complexes is not available in the public domain based on the conducted search.

Extensive research into the applications of the chemical intermediate this compound reveals its primary role in the synthesis of various organic compounds. However, there is a notable absence of scientific literature or patents detailing its specific use as a precursor for the development of novel ligands and coordination complexes.

While the molecular structure of this compound, featuring a cyano group and a ketone functional group, theoretically presents possibilities for its modification into a chelating agent, no studies have been identified that explore this synthetic pathway. The existing research predominantly focuses on its utility in other areas of organic synthesis.

Therefore, content for the requested section on "Development of Novel Ligands and Coordination Complexes using this compound" cannot be generated due to a lack of available data.

Future Research Directions and Perspectives on 1 3 Cyano 4 Isobutoxyphenyl Ethanone

Integration with High-Throughput Experimentation and Automation in Synthesis

The synthesis of complex organic molecules is transitioning from traditional, manual laboratory work to highly automated processes. High-Throughput Experimentation (HTE) offers a paradigm shift, allowing for the rapid screening of numerous reaction parameters, including catalysts, solvents, and bases, using minimal material. youtube.com This methodology is a first line of defense in reaction optimization, enabling a vast exploration of the chemical space in a short time. youtube.com

Future research on the synthesis of 1-(3-Cyano-4-isobutoxyphenyl)ethanone and its derivatives would benefit immensely from HTE. Automated platforms, such as the CHRONECT XPR system which combines robotic arms with advanced weighing technology, can prepare hundreds of reactions in parallel, eliminating the tedious and error-prone manual preparation of reagents. youtube.com Systems like SynFini™ and AutoSyn CityScape go a step further by integrating artificial intelligence to design, execute, and analyze multi-step syntheses in a continuous flow setup. youtube.comnih.gov These platforms can reduce development cycles from months to days. youtube.com

The solid-phase synthesis of ketones, a reaction class relevant to this compound, is particularly well-suited for automation. sciforum.net Cartridge-based systems, which come pre-filled with the necessary reagents and pre-programmed protocols, further lower the barrier to entry for automation, making it accessible to a broader range of chemists without specialized training in robotics or programming. youtube.com

Table 1: Automated Synthesis Technologies and Their Applicability

Technology Key Features Relevance to this compound Synthesis
High-Throughput Experimentation (HTE) Parallel reaction screening, miniaturized scale, rapid data acquisition. youtube.com Optimization of synthesis conditions (catalyst, solvent, base, temperature) for Friedel-Crafts acylation or other coupling reactions.
Robotic Liquid/Powder Handlers Automated weighing and dispensing of reagents into well-plates. youtube.com High-precision preparation of reaction arrays for screening, improving reproducibility and freeing up researcher time.
Automated Flow Chemistry Continuous processing, real-time monitoring and optimization, enhanced safety and scalability. nih.gov Development of continuous manufacturing processes for the target compound and its precursors, improving efficiency.

| Cartridge-Based Synthesizers | Pre-packaged reagents and protocols, ease of use, standardized reactions. youtube.com | Rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies. |

Application of Machine Learning and Artificial Intelligence for Synthetic Route Prediction

Table 2: AI and Machine Learning in Retrosynthesis

AI Technique Description Application in Synthesizing this compound
Sequence-to-Sequence (Seq2Seq) Models Treats molecules as sequences (e.g., SMILES strings) to translate a product into its reactants. engineering.org.cnnih.gov Predicting precursors for the target molecule based on known reaction types.
Graph Neural Networks (GNNs) Represents molecules as graphs (atoms as nodes, bonds as edges) for more nuanced reactivity prediction. chemcopilot.comnih.gov Identifying key bond disconnections in the cyanophenyl ketone scaffold.
Transformer Models Originally from natural language processing, these models excel at understanding the "language" of chemical reactions. chemcopilot.comnih.gov Achieving high accuracy in predicting both the reactants and the necessary reaction conditions.

| Reinforcement Learning | Allows the AI to optimize synthetic routes based on user-defined objectives like cost, safety, or sustainability. morressier.com | Designing a synthetic pathway that avoids toxic reagents like cyanide salts and minimizes environmental impact. |

Exploration of Novel Reactivity Modalities under Non-Classical Conditions

The functional groups within this compound—the aromatic ketone, the nitrile, and the ether—offer fertile ground for exploring novel reactivity under non-classical conditions such as electrochemistry and photochemistry.

Electrochemistry has emerged as a powerful and green tool for activating strong chemical bonds without the need for harsh reagents. acs.orgorganic-chemistry.org The aromatic ketone moiety is electrochemically active and can undergo reduction. publish.csiro.au Studies have shown that the electrochemical reduction of aromatic ketones can lead to a variety of products, including alcohols and diols, and can be used in reductive coupling reactions. organic-chemistry.orgresearchgate.net Future research could explore the selective electrochemical reduction of the ketone in this compound or its use in electrochemical deoxyarylation reactions to form new carbon-carbon bonds. acs.org

Photochemistry offers unique pathways for molecular transformations. Cyanophenols, which are structurally related to the core of the target molecule, exhibit interesting photochemical behavior. researchgate.net UV irradiation can induce various reactions, including rearrangements and reductions. The cyano group itself can influence the electronic and optical properties of a molecule, and its interaction with light could be exploited. rsc.org For instance, research could investigate the photochemical functionalization of the aromatic ring or the use of the molecule as a photosensitizer in other reactions.

Non-classical reaction conditions also include the use of microwave irradiation or continuous flow processing to intensify reactions, often leading to shorter reaction times and higher yields. rsc.org

Advanced Studies in Supramolecular Chemistry and Self-Assembly Utilizing Related Motifs

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, ordered structures. beilstein-journals.org The structural motifs present in this compound, particularly the cyano group, are known to be versatile participants in molecular self-assembly. rsc.orgresearchgate.net

The cyano group is a key functional group in supramolecular chemistry due to its linearity and strong dipole moment, which allows it to participate in dipole-dipole interactions and hydrogen bonding (acting as an acceptor). rsc.orgresearchgate.net Research has shown that cyano-functionalized molecules can self-assemble on surfaces to form highly ordered two-dimensional networks. researchgate.net

Future studies could design and synthesize derivatives of this compound to explore their self-assembly properties. By modifying the molecular structure, it may be possible to create materials that form well-defined nanostructures such as fibers, tubes, or vesicles. mdpi.com For example, introducing moieties capable of hydrogen bonding could lead to the formation of supramolecular hydrogels. nih.gov The interplay between the cyano group, the ether linkage, and the aromatic system could lead to complex and functional architectures, potentially for applications in materials science or as molecular containers. beilstein-journals.orgresearchgate.net

Scalable and Sustainable Manufacturing Methodologies

The industrial synthesis of fine chemicals and pharmaceutical intermediates is under increasing pressure to become more sustainable and cost-effective. For intermediates like this compound, which is related to the drug Febuxostat, developing scalable and green manufacturing processes is a critical research goal. newdrugapprovals.org

Many existing synthetic routes for related structures rely on hazardous reagents, such as cyanide salts, which pose significant risks on an industrial scale. newdrugapprovals.orggoogle.com A key area of future research is the development of alternative, cyanide-free routes. justia.com This could involve, for example, novel formylation and cyanation strategies that use safer reagents and milder conditions. justia.compatsnap.com

Continuous flow manufacturing is another promising avenue for sustainable production. nih.gov Compared to traditional batch processing, flow chemistry offers superior heat and mass transfer, improved safety, and the potential for automation and real-time process optimization. nih.gov This can lead to higher yields, reduced waste, and a smaller manufacturing footprint. nih.gov Research focused on adapting the synthesis of this compound to a continuous flow process would be a significant step towards more efficient and environmentally friendly industrial production.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Cyano-4-isobutoxyphenyl)ethanone, and what factors influence the choice of acylation agents?

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution strategies. For example:

  • Friedel-Crafts acylation : Reacting 3-cyano-4-isobutoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions .
  • Nucleophilic substitution : Introducing the isobutoxy group via alkylation of 3-cyano-4-hydroxyphenylacetophenone using isobutyl bromide and a base (e.g., K₂CO₃) in refluxing ethanol .
    Key factors : Reactant stability, regioselectivity (avoiding para-substitution), and catalyst efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • ¹H NMR : Expect signals for the acetyl group (δ ~2.6 ppm, singlet) and aromatic protons. The cyano group deshields adjacent protons, shifting resonances upfield .
  • IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z = 217 (C₁₂H₁₃NO₂), with fragmentation patterns confirming the isobutoxy and cyano groups .

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
  • Follow SDS guidelines for flammability (ketone group) and cyanide-related toxicity. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the acetophenone core in further transformations?

The cyano group at the 3-position deactivates the aromatic ring, directing electrophilic substitutions to the para position (relative to the isobutoxy group). This facilitates regioselective functionalization, such as:

  • Nucleophilic additions to the ketone (e.g., Grignard reagents), where the cyano group stabilizes intermediates via resonance .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) at the 5-position, leveraging the electron-deficient ring for catalytic efficiency .

Q. What strategies minimize byproducts during the synthesis of this compound?

  • Optimized reaction monitoring : Use TLC (silica gel, hexane:ethyl acetate 7:3) to track acylation progress and detect intermediates .
  • Temperature control : Maintain low temperatures (0–5°C) during Friedel-Crafts acylation to suppress polyacylation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) removes unreacted starting materials .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals, especially overlapping aromatic peaks .
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to confirm assignments .
  • Isotopic labeling : Introduce ¹³C at the ketone position to track fragmentation pathways in MS .

Q. What computational tools predict the stability and reactivity of derivatives?

  • Molecular docking : Assess binding affinity of derivatives (e.g., enzyme inhibitors) using AutoDock Vina .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueExpected Signal/PeakReference
¹H NMR (400 MHz)δ 2.62 (s, 3H, COCH₃)
IR2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
MS (EI)m/z 217 [M]⁺

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst (AlCl₃)1.2 equiv.Prevents over-acylation
SolventAnhydrous CH₂Cl₂Enhances Lewis acid activity
Temperature0–5°CReduces side reactions

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Cyano-4-isobutoxyphenyl)ethanone

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